5-chloro-N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the benzofuran ring, followed by the introduction of the pyrimidine ring and the attachment of the chlorophenyl and carbamoyl groups. Common synthetic methods include:
Suzuki–Miyaura coupling: This method is widely used for forming carbon-carbon bonds and can be employed to couple the benzofuran and pyrimidine rings.
Amidation reactions: These reactions are used to introduce the carbamoyl group onto the benzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Tin(II) chloride, iron powder.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atoms can yield various substituted derivatives .
Scientific Research Applications
5-chloro-N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-chloro-N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and growth .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2,4,6-trifluoropyrimidine: A related pyrimidine compound with different halogen substitutions.
Pyrido[2,3-d]pyrimidin-5-one: A compound with a similar pyrimidine core but different functional groups.
Uniqueness
The uniqueness of 5-chloro-N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H14Cl2N4O3S |
---|---|
Molecular Weight |
473.3 g/mol |
IUPAC Name |
5-chloro-N-[2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]-2-methylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C21H14Cl2N4O3S/c1-31-21-24-10-14(23)17(27-21)19(28)26-16-13-7-2-3-8-15(13)30-18(16)20(29)25-12-6-4-5-11(22)9-12/h2-10H,1H3,(H,25,29)(H,26,28) |
InChI Key |
GMMGPQYTVQPYNY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)Cl)Cl |
Origin of Product |
United States |
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